[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
CAS No.: 1090885-56-5
Cat. No.: VC4757670
Molecular Formula: C19H26N2O5S
Molecular Weight: 394.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1090885-56-5 |
|---|---|
| Molecular Formula | C19H26N2O5S |
| Molecular Weight | 394.49 |
| IUPAC Name | [2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
| Standard InChI | InChI=1S/C19H26N2O5S/c1-15-7-9-16(10-8-15)11-12-27(24,25)20-13-19(23)26-14-18(22)21-17-5-3-2-4-6-17/h7-12,17,20H,2-6,13-14H2,1H3,(H,21,22)/b12-11+ |
| Standard InChI Key | ONZZLMVZLRQMGS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2CCCCC2 |
Introduction
The compound [2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex organic molecule that combines various functional groups, including a cyclohexylamino moiety, an oxoethyl group, a sulfonylamino group, and an ethenyl group linked to a 4-methylphenyl ring. Despite the lack of specific information on this compound in the provided search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonylamino group and the attachment of the ethenyl-4-methylphenyl moiety. Common methods might include:
-
Sulfonylation reactions to introduce the sulfonylamino group.
-
Alkylation or arylation reactions to attach the ethenyl-4-methylphenyl group.
-
Condensation reactions to form the oxoethyl group.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonylation | Sulfonyl chloride, amine | Base, solvent |
| 2 | Alkylation/Arylation | Alkyl/aryl halide, base | Solvent, temperature |
| 3 | Condensation | Carbonyl compound, amine | Acid catalyst |
Potential Applications
Given its complex structure, this compound could have various applications in medicinal chemistry, such as:
-
Pharmaceuticals: The presence of multiple functional groups suggests potential biological activity, possibly as an inhibitor or modulator of enzymes.
-
Materials Science: The aromatic and unsaturated components could contribute to optical or electronic properties.
Research Findings and Challenges
While specific research findings on this compound are not available, similar compounds have shown promise in areas like enzyme inhibition and material science. Challenges in studying this compound would include synthesizing it efficiently and understanding its stability and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume